molecular formula C10H10N2S2 B13338776 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole

Cat. No.: B13338776
M. Wt: 222.3 g/mol
InChI Key: IBNMKDNLQISHRM-UHFFFAOYSA-N
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Description

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole is a heterocyclic compound that features both thieno[3,2-c]pyridine and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-c]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized to form the desired thieno[3,2-c]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thieno[3,2-c]pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the molecule.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole is unique due to its specific combination of thieno[3,2-c]pyridine and thiazole rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

4-(1,3-thiazol-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C10H10N2S2/c1-3-11-10(8-5-13-6-12-8)7-2-4-14-9(1)7/h2,4-6,10-11H,1,3H2

InChI Key

IBNMKDNLQISHRM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CSC=N3

Origin of Product

United States

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